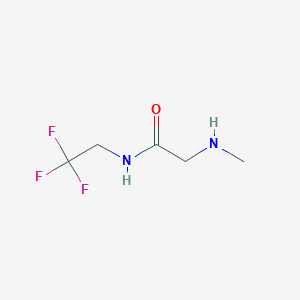![molecular formula C8H12O3 B12431829 Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[3.1.0]hexane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co) can be employed . The reaction typically involves the formation of a diazo compound, which then undergoes cyclopropanation to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
科学的研究の応用
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific proteins or signaling pathways.
類似化合物との比較
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: Known for their use in pharmaceuticals and agrochemicals.
Bicyclo[3.2.1]octane derivatives: Used in the synthesis of natural products and complex organic molecules.
The uniqueness of this compound lies in its specific bicyclic framework, which imparts distinct reactivity and properties compared to other bicyclic systems.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3 |
InChIキー |
CHGXJPKHGKIXPO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2C1CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



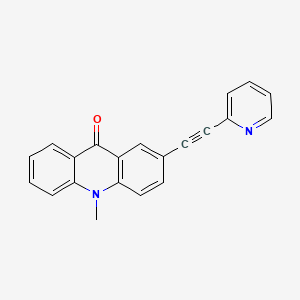

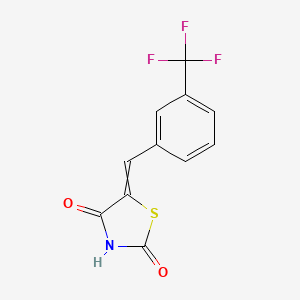
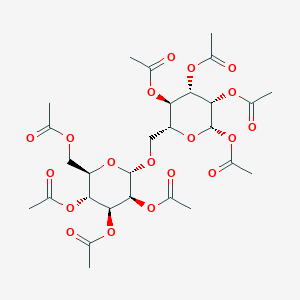
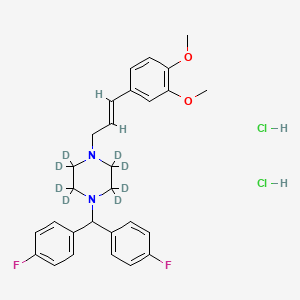
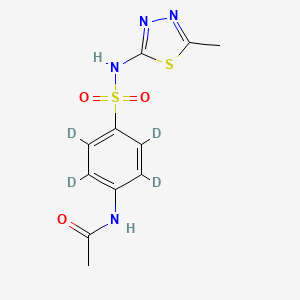
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)

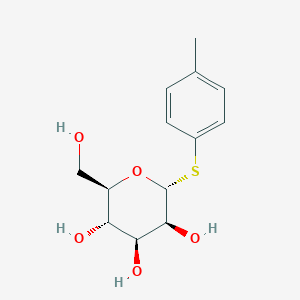
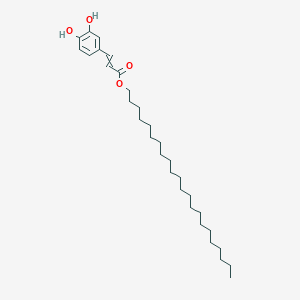
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
